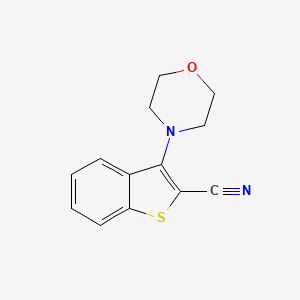
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide
Descripción general
Descripción
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide, also known as BSA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BSA is a member of the arylacetamide class of compounds and is known for its pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antibacterial and Enzyme Inhibition Potentials : A study by Siddiqui et al. (2014) demonstrated the synthesis of N-substituted derivatives with notable antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibition of the α-chymotrypsin enzyme.
- Antimicrobial Properties : A study by Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials, particularly effective against Gram-negative bacterial strains.
- Anticancer Activity : Zyabrev et al. (2022) identified that certain derivatives exhibited significant anticancer activity, especially against CNS cancer cell lines, demonstrating the potential of these compounds in oncology research (Zyabrev et al., 2022).
Chemical Synthesis and Characterization
- Vibrational Spectroscopic Analysis : The study by Mary et al. (2022) used vibrational spectroscopy to characterize the molecule and analyze its stereo-electronic interactions, providing insights into its chemical properties and potential applications.
Therapeutic Applications
- CNS Depressant Activity : Schiff bases derived from related compounds have been shown to exhibit CNS depressant activity, suggesting potential applications in neurological disorders (Bhattacharjee et al., 2011).
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c17-13-3-7-15(8-4-13)21-10-9-19-16(20)11-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGOMPFGBTZXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



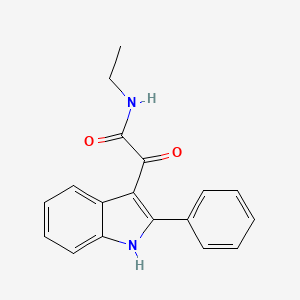
![4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3140322.png)
![N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B3140330.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea](/img/structure/B3140352.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide](/img/structure/B3140365.png)
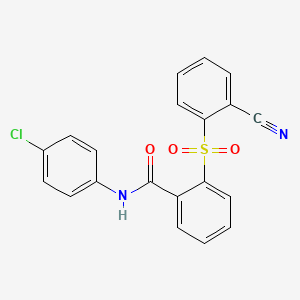
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide](/img/structure/B3140377.png)



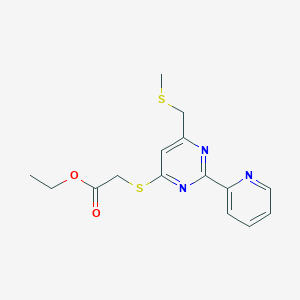
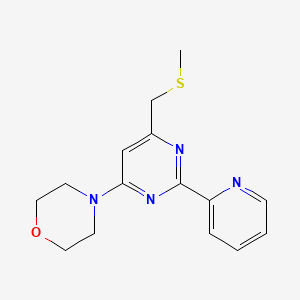
![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)
